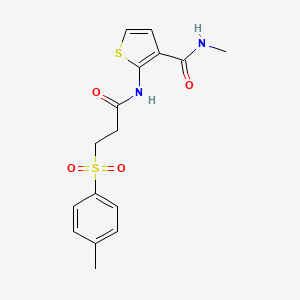

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-11-3-5-12(6-4-11)24(21,22)10-8-14(19)18-16-13(7-9-23-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYFYUWULVLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide typically involves multistep reactions starting from thiophene derivatives. One common method includes the condensation of thiophene-3-carboxylic acid with N-methyl-3-aminopropanamide, followed by tosylation of the resulting product. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols

Scientific Research Applications

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Thiophene-3-Carboxamide Derivatives

Key structural differences :

*Estimation based on formula C₁₆H₁₉N₃O₄S₂ (assuming tosyl = C₇H₇SO₂ and propanamido chain).

Physicochemical Properties

- Solubility: Tosyl groups typically reduce aqueous solubility due to hydrophobicity, whereas methoxy or cyano groups (as in ) may improve it .

Data Table: Comparative Analysis of Thiophene Carboxamides

Notes on Limitations and Contradictions

Evidence Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided materials. Comparisons rely on inferred structural and functional analogies .

Therapeutic Scope : While emphasizes kinase inhibition, ’s sigma ligands (e.g., BD 1008) represent divergent applications, underscoring the need for target-specific SAR studies .

Synthetic Challenges : Tosyl group incorporation may require stringent conditions compared to milder amidation/alkylation steps in other analogs .

Biological Activity

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tosylpropanamide group. The molecular structure can be represented as follows:

where , , , , and denote the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. This structural configuration is crucial for its biological activity as it influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Notably, ongoing research aims to elucidate the precise pathways and molecular interactions involved in its action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | < 9 |

| MCF7 | 14.60 ± 0.81 |

| A549 | 191.1 |

These results indicate a promising antiproliferative effect against selected cancer types, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against a range of microbial pathogens, although specific data on its efficacy compared to established antimicrobial agents are still being compiled.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in 2024 assessed the antiproliferative effects of various thiophene derivatives, including this compound. The findings revealed significant inhibition of cell growth in multiple cancer cell lines with IC50 values indicating potent activity .

- Mechanistic Insights : Further research is focusing on understanding how this compound induces apoptosis in cancer cells. It appears to disrupt critical signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

- Antimicrobial Efficacy : An ongoing study is evaluating the antimicrobial effectiveness of this compound against resistant strains of bacteria and fungi, with initial results suggesting promising activity that warrants further exploration.

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene-3-carboxamide derivatives. Key steps include:

- Amide coupling : Reacting 2-aminothiophene-3-carboxamide with 3-tosylpropanoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–60°C) with a base like triethylamine .

- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

- Yield optimization : Controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux duration (4–6 hours) maximizes conversion .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., tosyl proton signals at δ 7.6–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 421.12 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at specific positions of the thiophene ring influence kinase inhibitory activity (e.g., JNK)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

| Substituent Position | Modification | Effect on JNK1 IC₅₀ | Reference |

|---|---|---|---|

| 3-position | Carboxamide | 15.8 µM (active) | |

| 5-position | Carboxamide | >100 µM (inactive) | |

| 4,5-positions | Methyl groups | IC₅₀ >25 µM |

- Key Insight : The 3-carboxamide group is critical for JNK binding, while substitutions at 4/5 positions reduce activity due to steric hindrance .

Q. What experimental strategies assess metabolic stability and enzyme-mediated degradation in preclinical studies?

- Methodological Answer :

- Plasma Stability : Incubate compound (1 µM) in rat plasma at 37°C. Terminate reactions with ice-cold methanol at 0, 15, 30, and 60 minutes. Analyze remaining compound via LC-MS (e.g., 85% degradation after 60 minutes) .

- Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor. Measure half-life (t₁/₂) via HPLC; e.g., t₁/₂ = 45 minutes for N-methyl derivatives .

- Key Tools : Positive controls (e.g., verapamil) validate assay robustness .

Q. How can crystallographic data and molecular modeling optimize target binding affinity?

- Methodological Answer :

- X-ray Crystallography : Resolve compound-enzyme complexes (e.g., JNK1) using SHELXL for refinement. Hydrogen bonding between the carboxamide and kinase active site (e.g., Lys68) enhances affinity .

- Docking Studies : Software like AutoDock Vina predicts binding modes. Modifications to the tosyl group improve hydrophobic interactions with Val78 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.